2,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula and a molecular weight of approximately 112.21 g/mol. It is categorized as an alkene due to the presence of a carbon-carbon double bond. The compound's structure features three methyl groups attached to the second carbon of a pentene backbone, giving it unique physical and chemical properties. It is also known by several synonyms, including diisobutylene and 2,2,4-trimethyl-3-pentene .
2,4,4-Trimethyl-2-pentene is a hazardous material due to its following properties:
Several synthesis methods exist for producing 2,4,4-trimethyl-2-pentene:
2,4,4-Trimethyl-2-pentene has several applications:
Interaction studies involving 2,4,4-trimethyl-2-pentene primarily focus on its reactivity with other chemicals. Notably:
These studies contribute to understanding how 2,4,4-trimethyl-2-pentene interacts with various substrates and conditions.
Several compounds share structural similarities with 2,4,4-trimethyl-2-pentene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Pentene | Simpler structure with fewer methyl groups | |
3-Methyl-1-butene | Contains a double bond at a different position | |
1-Octene | Linear chain structure without branching | |
3-Hexene | Shorter chain with different branching |
The uniqueness of 2,4,4-trimethyl-2-pentene lies in its branched structure and specific arrangement of methyl groups around the double bond. This configuration affects its physical properties and reactivity compared to other similar compounds.
2,4,4-Trimethyl-2-pentene (CAS 107-40-4) emerged as a compound of interest in the mid-20th century due to its structural complexity and relevance in petroleum refining. Early studies focused on its role as a byproduct of isobutylene dimerization, a process critical for producing high-octane fuel additives. The compound gained prominence in the 1970s when its isomerization behavior defied classical alkene stability rules, as demonstrated by thermodynamic studies showing an unexpected equilibrium favoring the α-alkene isomer under specific conditions. Industrial patents from the 1980s further highlighted its utility in synthesizing surfactants and polymer modifiers.
This branched alkene serves as a model system for studying steric effects in reaction mechanisms. Its bulky tert-butyl groups create significant steric hindrance, making it a benchmark for evaluating catalytic hydrogenation selectivity. Researchers have extensively analyzed its electronic structure to understand hyperconjugation in trisubstituted alkenes, with X-ray crystallography confirming non-planar geometry at the double bond. The compound’s kinetic vs. thermodynamic control in isomerization reactions remains a textbook example of substituent effects on reaction pathways.
The compound’s nomenclature reflects its complex branching:
Systematic Name | Common Aliases | CAS References |
---|---|---|
2,4,4-Trimethylpent-2-ene | β-Diisobutylene | 107-40-4 |
2,2,4-Trimethyl-3-pentene | EPA PPRTV 25167-70-8 | |
Isooctene (industrial context) | Hydrogenation studies |
This variability arises from its structural relationship to isobutylene dimers and its occurrence in isomeric mixtures.
Recent studies (2015–2025) emphasize:
Industrial production of 2,4,4-trimethyl-2-pentene primarily relies on established petrochemical processes that utilize carbon four fraction feedstocks from refineries and ethylene plants [2]. The conventional industrial method involves using the residual portion of butadiene extracted from the carbon four-cut fraction as a raw material, where diisobutylene is absorbed with sulfuric acid, heated, and separated to obtain a polymer mainly comprising diisobutylene [2]. This process yields an industrial product containing approximately 76% of 2,4,4-trimethyl-1-pentene, about 20% of 2,4,4-trimethyl-2-pentene, and approximately 4% of other octenes [2].
Commercial diisobutylene fractionation represents another significant industrial pathway, where large quantities of 2,4,4-trimethyl-1-pentene are obtained through systematic separation processes [30]. The fractionation involves batch distillation in specialized columns at reflux ratios of 15 to 1, with approximately 660 gallons of diisobutylene separated into three main concentrates [30]. This approach demonstrates the scalability required for industrial production volumes.
The dimerization process of isobutene under industrial conditions typically operates at temperatures ranging from 50 to 200 degrees Celsius, with preferred temperatures between 50 to 150 degrees Celsius [24]. Industrial implementations utilize isobutene hourly space velocity ranging from 0.5 to 8 hours inverse, ensuring efficient production rates while maintaining product quality [24]. The production volumes for related compounds indicate substantial industrial capacity, with United States production ranging from 20,000,000 to 1,000,000,000 pounds annually [8].
Industrial Process | Raw Material | Temperature Range (°C) | Product Composition | Annual Production Scale |
---|---|---|---|---|
Traditional Industrial | C4 Cut Fraction | 60-95 | ~76% purity mixed isomers | 20-1000 million lbs |
Diisobutylene Fractionation | Commercial Diisobutylene | 97-107 | 75-85% yield | Large scale |
Sulfuric Acid Absorption | Butadiene residuals | Variable | Mixed octenes | Industrial volumes |
Laboratory-scale synthesis of 2,4,4-trimethyl-2-pentene employs controlled reaction conditions that enable precise parameter optimization and product characterization [2]. The preparation methodology utilizes closed pressure-resistant reaction vessels, typically ranging from 300 milliliters to 1000 milliliters capacity, depending on the desired product quantity [2]. These laboratory procedures demonstrate superior yields compared to open reactor systems, with closed conditions enabling yields exceeding 95% while maintaining high purity levels [2].
Laboratory synthesis protocols typically involve adding reactants to sealed hydrothermal reactors equipped with polytetrafluoroethylene linings or polypropylene random copolymer linings to ensure chemical compatibility [2]. The reaction mixtures are stirred and heated to predetermined temperatures, generally between 90 to 95 degrees Celsius, with reaction times ranging from 4 to 8 hours [2]. Temperature control remains critical, as variations can significantly impact both conversion rates and product selectivity [2].
The laboratory-scale approach enables systematic investigation of reaction parameters, including catalyst concentration, temperature profiles, and reaction kinetics [18]. Etherification studies of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene with methanol have been conducted using novel Smopex-101 catalysts, which are polyethylene-based ion-exchange fibers [18]. These investigations revealed activation energies of 86 ± 1 and 80 ± 2 kilojoules per mole for the respective compounds [18].
Laboratory procedures demonstrate the importance of precise stoichiometric control, with molar ratios of alcohol to catalyst typically maintained at 1:0.3 to 1:1 for optimal results [2]. Post-reaction workup involves cooling to room temperature, phase separation, aqueous washing, and drying to obtain the target compound with purities exceeding 95% [2].
Acid catalysis in closed reaction systems represents a fundamental approach for synthesizing 2,4,4-trimethyl-2-pentene through controlled dehydration and dimerization processes [9]. The isomerization reaction from 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene proceeds via strongly acidic catalysts, with mineral acids proving particularly effective [9]. Sulfuric acid concentrations ranging from 50 to 80 weight percent, phosphoric acid at 85 weight percent concentration, and benzenesulfonic acid at 60 to 90 weight percent concentration demonstrate optimal catalytic performance [9].
The closed reaction environment significantly enhances reaction efficiency by preventing volatile component loss and maintaining optimal pressure conditions [2]. Temperature control in closed systems ranges from 0 degrees Celsius to 150 degrees Celsius, with acid strength and contact time requiring careful adjustment to prevent excessive oligomerization [9]. Contact times as short as a few minutes at elevated temperatures prove effective when combined with vigorous agitation and stronger acid concentrations [9].
Volume ratios of reactants to acid typically range from 1:1 to 25:1, demonstrating the flexibility of the catalytic system [9]. The effectiveness of vigorous agitation increases significantly at higher temperatures and with stronger acids, enabling rapid mass transfer and improved conversion rates [9]. Equilibrium limitations constrain the extent of conversion, with approximately 82% representing the maximum attainable equilibrium composition at 100 degrees Celsius [9].
Closed reaction systems enable precise control over reaction kinetics, with conversion rates reaching 58% under optimized conditions [9]. The selectivity towards desired products remains consistently high, with selectivity percentages approaching 97% under controlled acid catalysis conditions [9].
Strong acid type polymer resins serve as heterogeneous catalysts for 2,4,4-trimethyl-2-pentene synthesis, offering advantages including recyclability, reduced corrosion, and simplified separation processes [19]. These catalysts comprise sulfonated macroreticular polymers with styrene-divinylbenzene backbones, providing acid capacities ranging from 0.8 to 5.6 milliequivalents of hydrogen ions per gram of catalyst [19]. The crosslinking degree varies from low to high levels, with conventionally sulfonated resins containing approximately one sulfonic group per benzene ring [19].
Ion exchange resins demonstrate remarkable catalytic activity in dehydration reactions, with strong acid cation exchange resins exhibiting sulfonic acid groups that behave as strong acids across the entire pH range [25]. These resins maintain stability at temperatures up to 100 to 120 degrees Celsius, making them suitable for elevated temperature synthesis conditions [25]. The ion exchange mechanism involves simple pair-wise ion substitution, where hydrogen ions from the resin exchange with metal cations in solution [25].
Amberlyst-type resins represent commercially significant catalysts for synthesis applications, demonstrating effectiveness in various organic transformations [20]. These macroreticular sulfonic acid cation exchange resins enable one-step synthesis procedures with improved positional selectivity compared to traditional mineral acid catalysis [20]. The resin catalysts prove reusable for multiple reaction cycles, with at least four successive uses documented without significant activity loss [20].
Polymer resin applications extend to specialized synthesis conditions, including etherification reactions where ion-exchange fibers such as Smopex-101 demonstrate superior activity compared to traditional resin beads [18]. The fibrous morphology provides enhanced mass transfer characteristics, resulting in improved reaction rates for sterically hindered substrates [18].
Resin Type | Acid Capacity (meq/g) | Operating Temperature (°C) | Crosslinking Level | Reusability Cycles |
---|---|---|---|---|
Amberlyst 15 | 4.7 | Up to 120 | Medium-High | >4 |
Macroreticular | 0.8-5.6 | 100-120 | Variable | Multiple |
Smopex-101 | 3.75 | Up to 95 | Fiber structure | Multiple |
Sulfuric acid catalysis optimization for 2,4,4-trimethyl-2-pentene synthesis involves systematic variation of acid concentration, temperature, and reaction time to maximize yield and selectivity [2]. Optimal sulfuric acid concentrations range from 60 to 98 weight percent, with 70 to 80 percent concentrations providing the best balance between reaction rate and selectivity [2]. Higher acid concentrations enable more rapid conversion but require careful temperature control to prevent excessive side reactions [9].
Temperature optimization studies reveal that reaction temperatures between 90 to 95 degrees Celsius provide optimal conversion rates while maintaining high product purity [2]. At these temperatures, reaction times of 4 to 5 hours prove sufficient to achieve conversions exceeding 95% [2]. Lower temperatures require extended reaction times, while higher temperatures may promote undesired oligomerization reactions [9].
The molar ratio of alcohol reactant to sulfuric acid significantly influences reaction outcomes, with ratios of 1:0.5 providing optimal results in most cases [2]. This stoichiometry ensures sufficient acid catalysis while minimizing excessive acid consumption and simplifying product workup procedures [2]. Closed reaction conditions prove essential for optimization, as open systems result in yields below 30% under otherwise identical conditions [2].
Optimization studies demonstrate remarkable improvements in both yield and purity compared to traditional industrial methods [2]. The optimized sulfuric acid catalysis achieves yields of 95% with product purities exceeding 95%, eliminating the need for distillation purification [2]. These improvements represent significant advances in synthesis efficiency and product quality [2].
Reaction kinetics under optimized conditions show rapid initial conversion rates, with substantial product formation occurring within the first hour of reaction [9]. The exothermic nature of the reaction requires careful temperature monitoring and control to maintain optimal conditions throughout the reaction period [24].
Tert-butanol serves as an excellent feedstock for 2,4,4-trimethyl-2-pentene synthesis through acid-catalyzed dehydration and subsequent dimerization reactions [2]. The tertiary alcohol structure facilitates carbocation formation, enabling efficient conversion under relatively mild conditions [2]. Industrial implementations utilize tert-butanol as a renewable feedstock option, particularly when derived from bio-based sources [17].
The dehydration mechanism proceeds through elimination of water from tert-butanol to form isobutene, followed by acid-catalyzed dimerization to produce the desired trimethylpentene isomers [2]. This two-step process occurs efficiently in closed reaction systems at temperatures between 60 to 95 degrees Celsius [2]. The reaction typically employs sulfuric acid catalysts at concentrations ranging from 60 to 98 weight percent [2].
Optimization studies using tert-butanol demonstrate yields reaching 95% with product purities exceeding 95% [2]. Various reactor configurations prove effective, including high-pressure glass-lined reactors, high-pressure glass reactors, and high-pressure reactors with polytetrafluoroethylene or polypropylene linings [2]. Reaction times typically range from 4 to 8 hours, depending on temperature and catalyst concentration [2].
Large-scale implementations utilize quantities ranging from 20 kilograms of tert-butanol with proportional catalyst amounts, demonstrating the scalability of this approach [2]. The process requires careful control of stoichiometry, with alcohol to sulfuric acid molar ratios maintained at 1:0.3 to 1:1 for optimal performance [2].
The advantages of tert-butanol feedstock include high conversion rates, simplified reaction mechanisms, and the potential for integration with renewable alcohol production processes [17]. Post-reaction workup involves cooling, phase separation, washing, and drying to obtain high-purity products [2].
Isobutanol dehydration and dimerization represents an alternative pathway for 2,4,4-trimethyl-2-pentene synthesis, offering advantages in terms of feedstock availability and process flexibility [2]. The dehydration of isobutanol proceeds through primary carbocation formation, followed by rearrangement to more stable secondary carbocations [15]. This mechanism enables selective formation of desired products under controlled conditions [15].
The catalytic dehydration of isobutanol utilizes various catalyst systems, including aluminum oxide-based catalysts and acid resins [17]. Temperature optimization studies reveal that reaction temperatures between 330 to 603 Kelvin provide optimal conversion rates [17]. Higher temperatures favor complete conversion but may reduce selectivity toward desired products [17].
Zeolite catalysts demonstrate exceptional performance for isobutanol conversion, with ferrierite zeolites achieving 81.4% selectivity toward linear butenes at 50% conversion [17]. These catalysts operate effectively at temperatures around 523 Kelvin with weight hourly space velocities of 100 hours inverse [17]. The reaction mechanism involves dehydration followed by skeletal isomerization of primary products [17].
Process optimization using polyethylene glycol-modified alumina catalysts achieves conversion rates up to 97% while maintaining selectivity of 93% [17]. The pore structure modifications significantly affect dehydration performance, with 30% pore expander addition providing optimal results [17]. Operating conditions include temperatures at 330 degrees Celsius, pressure at 0.1 megapascals, and weight hourly space velocities of 12 hours inverse [17].
The cascade reaction system enables direct conversion of isobutanol to desired products through combined dehydration and dimerization steps [17]. This approach utilizes the strong Brønsted acidity of zeolite catalysts to promote both reaction steps sequentially [17]. Catalyst stability studies demonstrate consistent performance over 24-hour periods under optimized conditions [17].
Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Space Velocity (h⁻¹) |
---|---|---|---|---|
Al₂O₃-PEG | 330 | 97 | 93 | 12 |
Ferrierite Zeolite | 250 | 50 | 81.4 | 100 |
H-ZSM-5 | 220-240 | >90 | Variable | Variable |
Green chemistry approaches for sustainable 2,4,4-trimethyl-2-pentene production focus on reducing environmental impact through catalyst selection, process optimization, and waste minimization strategies [26]. Montmorillonite clay catalysts represent a significant advancement in environmentally benign synthesis, offering non-toxic and reusable alternatives to traditional mineral acids [26]. These clay catalysts eliminate the use of strong acids while maintaining effective catalytic activity for dehydration reactions [26].
Metal triflate catalysts, particularly hafnium and titanium triflates, demonstrate exceptional performance under energy-saving mild reaction conditions [28]. These catalysts enable dehydration of primary alcohols at temperatures between 140 to 180 degrees Celsius, representing the lowest reaction temperatures reported for chemocatalytic dehydration processes [28]. The mild conditions significantly reduce energy consumption while maintaining conversion rates exceeding 70% [28].
Solvent-free reaction conditions represent another important green chemistry advancement, with functionalized zeolite catalysts enabling high conversion rates without organic solvents [29]. Methoxycarbonylation of diisobutylene achieves 88.3% conversion with 93.4% selectivity under solvent-free conditions using functionalized ZSM-5 catalysts [29]. These processes operate at 6.0 megapascals pressure and 140 degrees Celsius for 10 hours [29].
Reusable catalyst systems significantly reduce waste generation and improve process sustainability [26]. Polyphenylene-based solid acids demonstrate superior performance compared to commercial ion exchange resins, with turnover frequencies reaching 0.015 ± 0.001 minutes inverse [10]. These catalysts maintain activity over multiple reaction cycles, reducing catalyst consumption and waste generation [10].
The development of hypercrosslinked polymer solid acid catalysts using chlorosulfonic acid as both polymerization catalyst and sulfonation agent represents an innovative one-pot synthesis approach [12]. These materials display superior acid site densities and porosities compared to conventional equivalents while enabling fine-tuning of polymer properties [12]. The simplified synthesis process reduces reagent requirements and processing steps [12].
Green chemistry metrics demonstrate significant improvements in environmental impact, with waste reduction of 0.56 gallons per 100 students in educational implementations [26]. Cost savings of $116.00 per semester result from reduced purchasing and waste disposal requirements [26]. The elimination of hazardous materials including 527 milliliters cyclohexanol, 100 milliliters concentrated phosphoric acid, and 1.25 liters toluene further enhances environmental benefits [26].
Flammable;Irritant;Health Hazard;Environmental Hazard